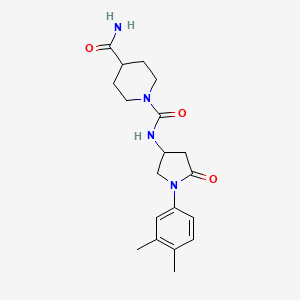

N1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Description

N1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound featuring a pyrrolidinone core fused to a piperidine-dicarboxamide scaffold, with a 3,4-dimethylphenyl substituent. Its structural uniqueness lies in the combination of a 5-oxopyrrolidin-3-yl group and a piperidine-1,4-dicarboxamide system, distinguishing it from related derivatives discussed below.

Properties

IUPAC Name |

1-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3/c1-12-3-4-16(9-13(12)2)23-11-15(10-17(23)24)21-19(26)22-7-5-14(6-8-22)18(20)25/h3-4,9,14-15H,5-8,10-11H2,1-2H3,(H2,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZQZEBGOLBLOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be categorized as a piperidine derivative with a complex structure involving multiple functional groups. Its molecular formula is , and it features a piperidine ring, a pyrrolidine moiety, and dicarboxamide functionalities. The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity and potential bioactivity.

Research indicates that compounds similar to this compound may act through various biological pathways:

- Kinase Inhibition : Some derivatives exhibit kinase inhibitory activity, suggesting potential applications in cancer therapy by targeting specific signaling pathways .

- Receptor Modulation : Piperidine derivatives have been shown to modulate various receptors, including those involved in neurological functions .

Biological Activity Studies

Recent studies have explored the biological activity of related compounds and their analogs. Here are some key findings:

Anticonvulsant Activity

A study evaluated the anticonvulsant effects of piperazine derivatives against maximal electroshock seizure (MES) models in male Wistar rats. Compounds with structural similarities to this compound were screened for efficacy and neurotoxicity. Notably:

- Potent Compounds : Certain derivatives demonstrated significant anticonvulsant activity comparable to the standard drug phenytoin without notable neurotoxicity at doses up to 100 mg/kg .

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has revealed insights into how modifications affect biological activity. For instance:

- Substituent Effects : The introduction of various substituents on the piperidine ring influences receptor affinity and selectivity, impacting overall pharmacological profiles.

Data Summary

The following table summarizes key findings from relevant studies on similar compounds:

| Compound Name | Activity Type | Model Used | Key Findings |

|---|---|---|---|

| Compound A | Anticonvulsant | MES Model | Effective at 50 mg/kg; low neurotoxicity |

| Compound B | Kinase Inhibition | In vitro assays | IC50 = 20 nM against specific kinase targets |

| Compound C | Receptor Modulation | Binding assays | High affinity for serotonin receptors |

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Cancer Treatment : A derivative similar to this compound was shown to inhibit tumor growth in xenograft models by targeting specific kinases involved in cell proliferation.

- Neurological Disorders : Another study demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on substituent effects, synthesis, and physicochemical properties.

Structural Comparison

Core Framework:

- Target Compound: Pyrrolidinone-piperidine dicarboxamide.

- Compounds : 2-Pyrazoline derivatives (five-membered heterocyclic ring with two adjacent nitrogen atoms).

Substituents:

- Shared Feature : All compounds include a 3,4-dimethylphenyl group , which enhances lipophilicity and may influence crystalline packing or biological target interactions.

- Key Differences: The target compound has piperidine-1,4-dicarboxamide side chains, enabling hydrogen bonding and conformational rigidity. compounds feature 4-alkoxy-substituted phenyl groups (butyloxy, pentyloxy, heptanoyloxy), which increase hydrophobicity and alter electronic properties.

Physicochemical Properties

Table 1: Comparative Data for Pyrazoline Derivatives ()

Notes for Target Compound:

- Predicted Properties: The dicarboxamide groups in the target compound likely reduce solubility in nonpolar solvents compared to the alkoxy-substituted pyrazolines. The rigid piperidine-pyrrolidinone framework may elevate melting points beyond the 120–130°C range observed in compounds.

- Synthesis Contrast : The pyrazolines were synthesized via hydrazine condensation, whereas the target compound would require amide coupling or cyclization strategies, implying distinct reaction conditions.

Implications of Substituent Variations

- Alkoxy vs. Dicarboxamide groups (target compound) introduce hydrogen-bond donors/acceptors, improving interactions with polar biological targets (e.g., enzymes or receptors).

- 3,4-Dimethylphenyl Group :

Methodological Considerations

The structural determination of the compounds likely employed techniques such as FT-IR, NMR, and mass spectrometry. These tools would be equally critical for characterizing the target compound’s structure, though its increased complexity (multiple amide bonds and fused rings) might necessitate advanced refinement protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.